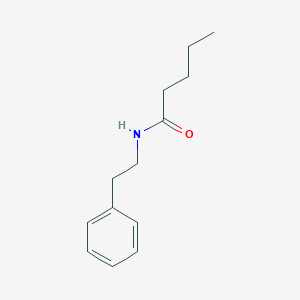
N-(2-phenylethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)pentanamide is a natural product found in Chryseobacterium polytrichastri with data available.
科学的研究の応用
Anthelmintic Properties
N-(4-Methoxyphenyl)pentanamide, a derivative of N-(2-phenylethyl)pentanamide, has shown potential as an anthelmintic agent. A study demonstrated its effectiveness against the nematode Toxocara canis, with lower cytotoxicity compared to albendazole, suggesting its potential in novel anthelmintic drug discovery (Silva et al., 2022).
Polymerization for Biomass-Based Diol Precursors
The polymerization of biomass-based diol precursors, including N,N’-1,2-ethanediylbis-(4-hydroxy-pentanamide), demonstrates the application of N-(2-phenylethyl)pentanamide derivatives in producing novel polyurethanes. This synthesis process using γ-valerolactone-based diol precursors highlights its potential in creating new biobased polymers (Chalid et al., 2015).
Anticonvulsant Activity
Compounds such as DL-3-hydroxy-3-phenyl pentanamide have displayed anticonvulsant activity, indicating the potential use of N-(2-phenylethyl)pentanamide derivatives in developing new treatments for seizures (Meza-Toledo et al., 2008).
Volatile Substance in Rice Grain for Pest Control
A volatile compound in rice, Pentanamide, showed a negative correlation with the rate of insect damage. This suggests that N-(2-phenylethyl)pentanamide-related compounds could be used in controlling storage pests in agriculture (Zhang et al., 2021).
Inhibition of Zika Virus Serene Protease Complex
An in silico study on 2-amino-5-{[(1Z)-amino({[(Z)-benzoyl]imino})methyl]amino}-N-(5-amino-7-{[carbamoyl(phenyl)methyl]amino}-6-oxoheptyl)pentanamide indicated its potential as an inhibitor of the Zika virus NS2B-NS3 protease, which could be significant for the development of treatments for Zika virus infections (Singh et al., 2017).
特性
製品名 |
N-(2-phenylethyl)pentanamide |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC名 |
N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-9-13(15)14-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) |
InChIキー |
RBPXCUDFQLFKPO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCCC1=CC=CC=C1 |
正規SMILES |
CCCCC(=O)NCCC1=CC=CC=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(5-bromofuran-2-carbonyl)amino]benzoate](/img/structure/B312075.png)
![Ethyl2-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B312077.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B312079.png)
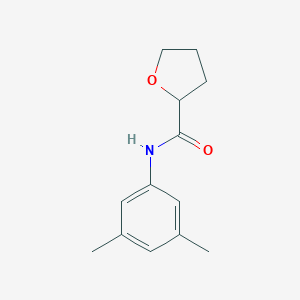
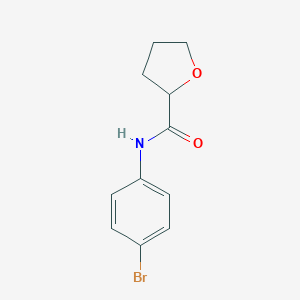
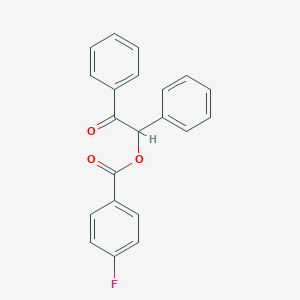
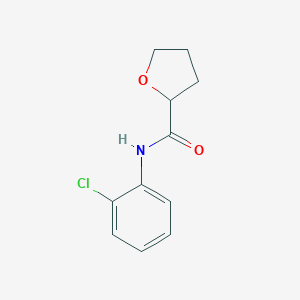
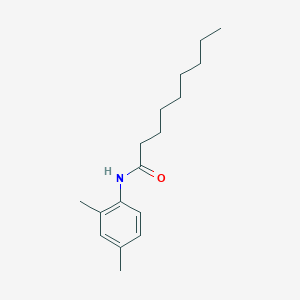
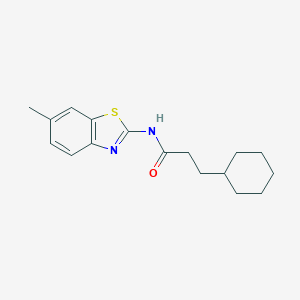
![N-[4-(dimethylamino)phenyl]-2-phenylbutanamide](/img/structure/B312090.png)
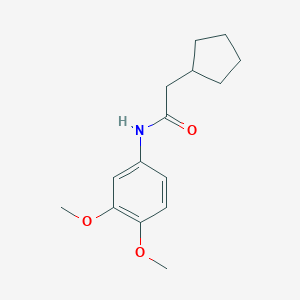
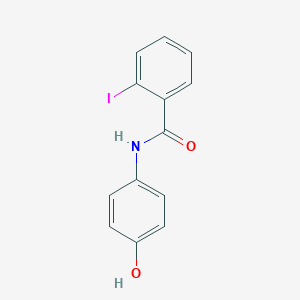
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B312097.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B312098.png)